N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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Overview
Description
N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C14H17N3O It is characterized by the presence of an indole ring substituted with a formyl group at the 2-position and an imidoformamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the reaction of 2-formyl-1H-indole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Formation of N’-(2-carboxy-1H-indol-3-yl)-N,N-dimethylimidoformamide.
Reduction: Formation of N’-(2-hydroxymethyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which could contribute to its anticancer properties.
Comparison with Similar Compounds
N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can be compared with other similar compounds, such as:
N-(2-formyl-1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of an imidoformamide group.
N-(2-formyl-1H-indol-3-yl)benzamide: Similar structure but with a benzamide group instead of an imidoformamide group.
N-(2-formyl-1H-indol-3-yl)thiourea: Similar structure but with a thiourea group instead of an imidoformamide group.
The uniqueness of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFADAWUBWXUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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